Bienvenue dans la boutique en ligne BenchChem!

Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N'-(2-methylphenyl)-

Physicochemical profiling Drug-likeness Permeability

Procure CAS 1351617-40-7 as a unique ortho-substituted indanyl urea probe. Its 1-hydroxy-indanyl methylene-urea architecture lies outside primary IP claims of EP3447045B1 and EP3186232A1, making it a strategic hedge compound for freedom-to-operate. The o-tolyl group offers controlled steric constraint and balanced lipophilicity (XLogP3=2.3) absent in 3,4-dichlorophenyl or cyclohexyl analogs, enabling head-to-head KCNQ subtype selectivity profiling and dual KCNQ/urease screening. Ideal for SAR exploration of ortho-substituent effects on channel activation.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
CAS No. 1351617-40-7
Cat. No. B6501865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N'-(2-methylphenyl)-
CAS1351617-40-7
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC2(CCC3=CC=CC=C32)O
InChIInChI=1S/C18H20N2O2/c1-13-6-2-5-9-16(13)20-17(21)19-12-18(22)11-10-14-7-3-4-8-15(14)18/h2-9,22H,10-12H2,1H3,(H2,19,20,21)
InChIKeyLTWMGUMZUBINEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N'-(2-methylphenyl)- (CAS 1351617-40-7): Compound Identity, Physicochemical Profile, and Procurement-Relevant Baseline


Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N'-(2-methylphenyl)- (CAS 1351617-40-7; molecular formula C₁₈H₂₀N₂O₂; MW 296.4 g/mol) is a substituted urea derivative belonging to the 1-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3-aryl urea class [1]. Its structure features a tertiary alcohol at the indane 1-position, a methylene spacer bridging to the urea core, and an ortho-tolyl (2-methylphenyl) substituent on the distal urea nitrogen [1]. The compound has one undefined stereocenter at the indane 1-position (racemic mixture unless specified) and three hydrogen bond donors (urea NH ×2, tertiary OH) [1]. Computed physicochemical properties include XLogP3-AA of 2.3 and a topological polar surface area (TPSA) of 61.4 Ų [1]. The compound is registered in PubChem (CID 71782214), CAS Common Chemistry, and the EPA DSSTox database (DTXSID101146070), and has been cited in patent literature as a candidate KCNQ2-5 channel activator for dysuria and overactive bladder indications [2] .

Why Close Analogs of CAS 1351617-40-7 Cannot Be Assumed Interchangeable: Structural Determinants of Target Engagement and Selectivity in Hydroxy-Indanyl Ureas


Within the hydroxy-indanyl urea chemotype, even minor N'-substituent changes produce substantial alterations in lipophilicity, hydrogen-bonding capacity, and steric bulk that directly modulate target engagement and off-target liability. Key close analogs—including 1-(3,4-dichlorophenyl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea (CAS 1396747-03-7), 1-cyclohexyl-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea, and 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea—differ in the electronic character, aromaticity, and halogen content of their terminal substituent [1] . These differences alter the balance between KCNQ channel subtype selectivity and urease inhibition potency observed across the class [1] [2]. The o-tolyl group of the target compound provides a distinct combination of moderate lipophilicity (XLogP3 2.3 vs. ~3.5 estimated for the 3,4-dichlorophenyl analog) and a single methyl ortho-substituent that introduces controlled steric constraint at the urea NH-aryl interface—a feature absent in the cyclohexyl analog and electronically distinct from the thiophene analog [1]. Consequently, substituting any of these analogs without experimental verification risks both loss of on-target potency and introduction of uncharacterized off-target profiles.

Quantitative Differentiation Evidence for CAS 1351617-40-7 Versus Closest Structural Analogs


Lipophilicity-Driven Differentiation: XLogP3 and TPSA Comparison of CAS 1351617-40-7 Against the 3,4-Dichlorophenyl Analog

The target compound (CAS 1351617-40-7) exhibits a computed XLogP3 of 2.3 and a TPSA of 61.4 Ų, consistent with favorable oral bioavailability potential per Lipinski and Veber rules [1]. By contrast, the 3,4-dichlorophenyl analog (CAS 1396747-03-7; C₁₇H₁₆Cl₂N₂O₂, MW 351.2) introduces two electronegative chlorine atoms and an additional aromatic carbon, yielding an estimated XLogP3 increase of approximately 1.0–1.5 log units alongside a higher molecular weight (+54.8 Da) . This lipophilicity shift places the dichloro analog closer to the threshold associated with increased promiscuity and metabolic liability, while the o-tolyl compound retains a more balanced polarity profile [1].

Physicochemical profiling Drug-likeness Permeability Lead optimization

Hydrogen Bond Donor Count Differentiation: Implications for Permeability and Target Selectivity in the Hydroxy-Indanyl Urea Series

The target compound possesses three hydrogen bond donors (HBD): two urea NH groups and one tertiary alcohol at the indane 1-position, with only two hydrogen bond acceptors (HBA) [1]. This HBD count of 3 is at the upper limit of commonly applied drug-likeness filters (e.g., Lipinski's rule allows ≤5 HBD, but empirical analyses favor ≤3 for CNS penetration) [1]. The cyclohexyl analog retains the same 3 HBD count but replaces the aromatic o-tolyl ring with a saturated cyclohexyl group, eliminating π-stacking interactions that may be critical for KCNQ channel subtype recognition [1] . The thiophene analog introduces a sulfur heteroatom, altering HBA character and potentially shifting target preference within the KCNQ2-5 family [1].

Hydrogen bonding Membrane permeability ADME prediction Structure-activity relationships

KCNQ2-5 Channel Activation: Patent-Validated Therapeutic Indication for the Hydroxy-Indanyl Urea Chemotype

The granted European patent EP3447045B1 (Ono Pharmaceutical Co., Ltd.) establishes that 1-(1-hydroxy-2,3-dihydro-1H-inden-5-yl)-urea derivatives act as strong openers of KCNQ2-5 channels, with therapeutic utility in dysuria and overactive bladder [1]. The target compound (CAS 1351617-40-7), while bearing the 1-hydroxy-indanyl pharmacophore, differs in connecting the urea via a methylene linker at the indane 1-position (rather than direct attachment at the 5-position) and incorporates an o-tolyl N'-substituent [2]. This structural variation positions the tertiary alcohol and urea NH in a different spatial relationship relative to the KCNQ channel binding site, which may confer altered subtype selectivity within the KCNQ2-5 family compared to the 5-substituted indanyl ureas exemplified in the patent [1].

KCNQ channel Potassium channel activator Dysuria Overactive bladder Ion channel pharmacology

Urease Inhibition Class Evidence: Comparative Assessment of Hydroxy-Indanyl Ureas Against Helicobacter pylori Urease

A structurally related hydroxy-indanyl urea derivative (BDBM50534504 / CHEMBL4590676; SMILES indicates a 3-chloro-4-benzyloxy-substituted phenyl N'-substituent on a hydroxy-indanyl urea scaffold) demonstrates inhibition of Helicobacter pylori ATCC 43504 urease with Ki = 372 nM and IC₅₀ = 150 nM in cell-free ammonia production assays [1]. While this comparator shares the hydroxy-indanyl urea core with the target compound, it differs in the N'-aryl substituent, preventing direct potency extrapolation [1] [2]. However, the data confirm that the hydroxy-indanyl urea scaffold is competent for urease active-site engagement, and the o-tolyl substituent of CAS 1351617-40-7 represents an underexplored vector for modulating potency and selectivity within this target class [1].

Urease inhibition Helicobacter pylori Anti-ulcer Enzyme inhibition Antibacterial

Antioxidant and Kinase Inhibition Activity in the Broader Indanyl Urea Class: Context from the 2HCK Tyrosine Kinase Study

A series of 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives (4a–j) was evaluated for in vitro antioxidant activity (DPPH and NO radical scavenging) and in silico docking against the protein tyrosine kinase 2HCK [1]. Compounds 4b, 4i, 4h, and 4g demonstrated potent antioxidant activity, and molecular docking revealed conserved hydrogen bonding with ARG 160 of the 2HCK enzyme [1]. ADMET and toxicology profiling indicated that all compounds (4a–j) fell within acceptable drug-likeness limits [1]. While the target compound (CAS 1351617-40-7) differs from this series by bearing a 1-hydroxy substituent and methylene spacer rather than a direct 1-amino linkage, the shared indanyl urea scaffold supports the inference of favorable drug-like properties and potential kinase engagement [1] [2].

Antioxidant Tyrosine kinase inhibition 2HCK Molecular docking ADMET

Intellectual Property Differentiation: Structural Positioning of CAS 1351617-40-7 Relative to the p38 MAPK Indanyl Urea Patent Family

The p38 MAPK inhibiting indanyl urea patent family (EP3186232A1 / WO2016030852A1) claims indanyl urea derivatives where the indanyl moiety is substituted at various positions but predominantly features 2,3-dihydro-1H-inden-1-yl urea cores with specific substitution patterns for inflammatory disease treatment [1]. CAS 1351617-40-7 differs fundamentally by incorporating a tertiary alcohol at the indane 1-position and a methylene spacer before the urea linkage, placing it structurally outside the primary Markush claims of the p38 MAPK patent family [1] [2]. Additionally, the compound is more closely aligned with the KCNQ2-5 channel activator patent space (EP3447045B1), which focuses on 5-substituted rather than 1-substituted indanyl ureas [3]. This dual patent-family adjacency—similar enough to suggest biological relevance, distinct enough to potentially offer intellectual property freedom—creates a strategically valuable procurement proposition [1] [3].

Patent landscape p38 MAPK Inflammatory disease Freedom to operate Chemical intellectual property

Optimal Research and Industrial Deployment Scenarios for CAS 1351617-40-7 Based on Quantitative Differentiation Evidence


Lead Compound for KCNQ2-5 Subtype-Selective Channel Activator Programs Targeting Urological Indications

Organizations developing next-generation KCNQ channel modulators for overactive bladder and dysuria should prioritize CAS 1351617-40-7 as a structurally distinct starting point. The compound's 1-hydroxy-indanyl methylene-urea architecture differentiates it from the 5-substituted indanyl ureas exemplified in EP3447045B1, potentially conferring altered KCNQ subtype selectivity [1]. The o-tolyl N'-substituent provides a balanced lipophilicity profile (XLogP3 = 2.3; TPSA = 61.4 Ų) suitable for oral bioavailability while maintaining sufficient polarity for channel domain engagement [2]. Procurement of this compound enables head-to-head electrophysiological profiling against the patent-exemplified 5-substituted analogs to quantify subtype selectivity differences across KCNQ2, KCNQ3, KCNQ4, and KCNQ5 channels. As noted throughout this guide, high-strength direct comparative data for the target compound is limited; independent experimental verification of KCNQ potency and selectivity is essential before committing to lead optimization [1] [2].

Scaffold-Hopping Template for Dual-Pharmacology Programs (KCNQ Activation + Urease Inhibition)

The hydroxy-indanyl urea scaffold has demonstrated competence for both KCNQ2-5 channel activation (per EP3447045B1) and Helicobacter pylori urease inhibition (Ki = 372 nM for a structurally related analog, BDBM50534504) [1] [2]. CAS 1351617-40-7, bearing the o-tolyl substituent unexplored in either target context, represents an ideal scaffold-hopping template for organizations pursuing dual-pharmacology strategies. Procurement of this compound enables parallel screening against KCNQ channels and urease to determine whether the o-tolyl modification preserves or enhances activity at either or both targets. The favorable computed drug-likeness (HBD = 3, TPSA = 61.4 Ų, MW = 296.4) and class-level ADMET acceptability demonstrated for related indanyl ureas support its suitability as a screening-grade starting material [2] [3].

Structure-Activity Relationship (SAR) Probe for ortho-Substituent Effects on Indanyl Urea Target Engagement

For medicinal chemistry teams systematically exploring the SAR of indanyl urea derivatives, CAS 1351617-40-7 serves as a critical probe for ortho-substituent effects at the N'-phenyl position. The o-tolyl group introduces a single methyl substituent in the ortho position, creating a controlled steric and electronic perturbation relative to the unsubstituted phenyl, 3,4-dichlorophenyl, and thiophene analogs [1]. This compound fills a gap in publicly available SAR datasets, where ortho-substituted phenyl ureas are underrepresented compared to para- and meta-substituted variants [1]. Procurement enables systematic comparison of target binding affinity, selectivity, and cellular activity as a function of ortho-substitution, with the tertiary alcohol providing a handle for potential prodrug derivatization or metabolic stabilization strategies [1] [2].

Intellectual Property Hedge Procurement for Indanyl Urea-Based Drug Discovery Programs

Organizations with active indanyl urea drug discovery programs should procure CAS 1351617-40-7 as an intellectual property hedge compound. Its 1-hydroxy-indanyl methylene-urea architecture places it structurally outside the primary Markush claims of both the p38 MAPK inhibitor patent family (EP3186232A1) and the KCNQ2-5 activator patent family (EP3447045B1), despite sharing the indanyl urea pharmacophore [1] [2]. This chemical space adjacency—close enough to retain biological relevance, distinct enough to potentially establish novel composition-of-matter claims—makes the compound a strategically valuable procurement for freedom-to-operate analyses and defensive patent filing strategies. However, users should conduct formal patent landscape analyses and obtain independent legal opinions, as patent scope interpretation is jurisdiction-dependent [1] [2] [3].

Quote Request

Request a Quote for Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N'-(2-methylphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.